DGAT-1 inhibitor 2
Overview
Description
DGAT-1 inhibitor 2 is a small molecule that inhibits the enzyme diacylglycerol acyltransferase 1 (DGAT-1). This enzyme plays a crucial role in triglyceride biosynthesis, making it a significant target for therapeutic interventions in metabolic disorders such as obesity and type II diabetes . The inhibition of DGAT-1 can lead to reduced triglyceride levels, which is beneficial in managing these conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DGAT-1 inhibitor 2 involves multiple steps, including the use of machine learning methods and pharmacophore models to identify potential inhibitors . The synthetic route typically involves the formation of key intermediates through various organic reactions, such as chlorination and methanolysis .
Industrial Production Methods: Industrial production of DGAT-1 inhibitors often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated systems for precise control of reaction parameters and purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: DGAT-1 inhibitor 2 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
DGAT-1 inhibitor 2 has a wide range of scientific research applications, including:
Mechanism of Action
DGAT-1 inhibitor 2 exerts its effects by directly inhibiting the activity of the DGAT-1 enzyme. This inhibition blocks the final step of triglyceride synthesis, leading to reduced triglyceride levels in tissues such as the liver and adipose tissue . The molecular targets and pathways involved include the suppression of lipogenesis and the reduction of lipid accumulation .
Comparison with Similar Compounds
DGAT-2 inhibitors: These compounds inhibit the DGAT-2 enzyme, which also plays a role in triglyceride biosynthesis but has different tissue distribution and functions.
Acyl-CoAcholesterol acyltransferase inhibitors: These inhibitors target enzymes involved in cholesterol esterification.
Uniqueness of DGAT-1 Inhibitor 2: this compound is unique in its high selectivity for the DGAT-1 enzyme, making it a potent and specific inhibitor. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential .
Properties
IUPAC Name |
2-[4-[4-(4-amino-7,7-dimethylpyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]-1-bicyclo[2.2.2]octanyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-22(2)19(28-18-20(25)26-14-27-21(18)31-22)15-3-5-16(6-4-15)24-10-7-23(8-11-24,9-12-24)13-17(29)30/h3-6,14H,7-13H2,1-2H3,(H,29,30)(H2,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPKUACRBMPJLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=NC2=C(N=CN=C2O1)N)C3=CC=C(C=C3)C45CCC(CC4)(CC5)CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583287 | |
Record name | {4-[4-(4-Amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]bicyclo[2.2.2]octan-1-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942999-61-3 | |
Record name | {4-[4-(4-Amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]bicyclo[2.2.2]octan-1-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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